2-(5,6-Difluoro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C10H7F2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of fluorine atoms at the 5 and 6 positions of the indole ring imparts unique chemical properties to this compound .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects varying based on the specific pathways involved .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5,6-difluoroindole with bromoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the fluorine atoms.
5-Fluoroindole: A fluorinated indole derivative with different substitution patterns.
6-Fluoroindole: Another fluorinated indole with a single fluorine atom at the 6 position.
Uniqueness
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMUWNMZOYMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562603 |
Source
|
Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126030-73-7 |
Source
|
Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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